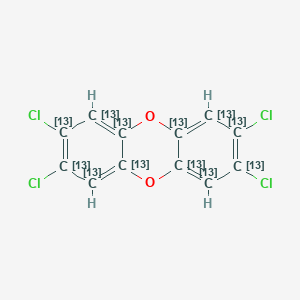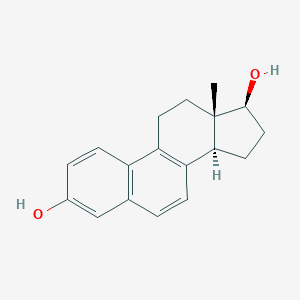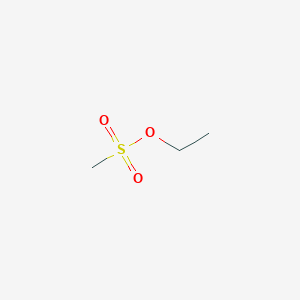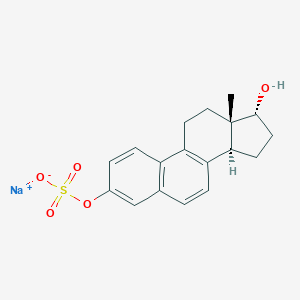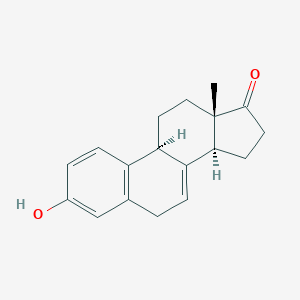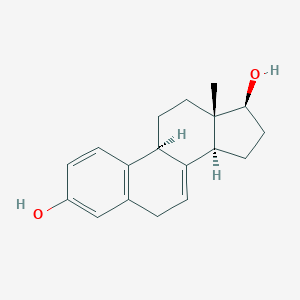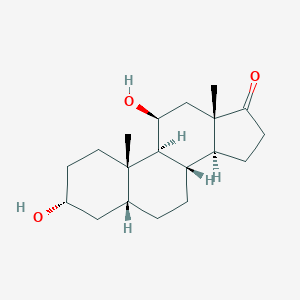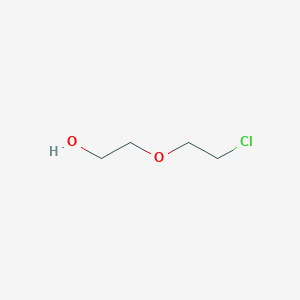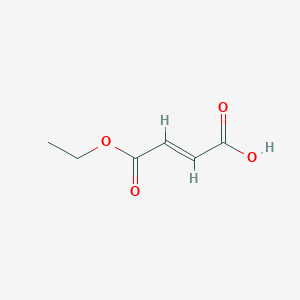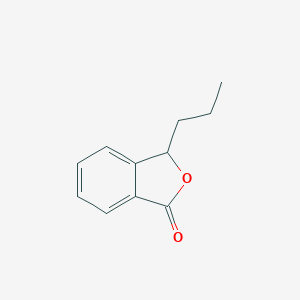
7alpha-Thiomethylspironolactone
Übersicht
Beschreibung
7alpha-Thiomethylspironolactone is a steroidal antimineralocorticoid and antiandrogen compound belonging to the spirolactone group. It is a major active metabolite of spironolactone, a medication commonly used to treat conditions such as heart failure, hypertension, and hyperaldosteronism . The compound is known for its ability to block aldosterone receptors, thereby influencing sodium and potassium homeostasis .
Wirkmechanismus
Target of Action
7alpha-Thiomethylspironolactone (7α-TMS) is a steroidal antimineralocorticoid and antiandrogen . It primarily targets the mineralocorticoid receptor and the androgen receptor . These receptors play a crucial role in the regulation of electrolyte balance and androgenic effects in the body .
Mode of Action
7α-TMS acts as an antagonist to the mineralocorticoid receptor, thereby inhibiting the action of aldosterone . By binding to the mineralocorticoid receptor, it prevents sodium reabsorption and promotes potassium retention . As an antiandrogen, it competes with androgens for binding to the androgen receptor, thereby reducing androgenic effects .
Biochemical Pathways
The action of 7α-TMS affects the renin-angiotensin-aldosterone system . By antagonizing the mineralocorticoid receptor, it disrupts the normal function of aldosterone, leading to increased excretion of sodium and water, and decreased excretion of potassium . This can have downstream effects on blood pressure and fluid balance.
Pharmacokinetics
7α-TMS is a major active metabolite of spironolactone . Spironolactone is a prodrug with a short terminal half-life of 1.4 hours . The active metabolites of spironolactone, including 7α-TMS, have extended terminal half-lives . For 7α-TMS, the terminal half-life is 13.8 hours . These metabolites are responsible for the therapeutic effects of the drug .
Result of Action
The action of 7α-TMS results in a potassium-sparing effect . It accounts for around 80% of the potassium-sparing effect of spironolactone . This can help in conditions where there is a need to reduce fluid without causing hypokalemia, such as in heart failure, liver cirrhosis, and certain kidney diseases.
Biochemische Analyse
Biochemical Properties
7alpha-Thiomethylspironolactone interacts with various enzymes, proteins, and other biomolecules. It has been found to possess approximately equivalent affinity for the rat ventral prostate androgen receptor (AR) relative to that of spironolactone . The affinity of this compound for the rat prostate AR is about 3.0 to 8.5% of that of dihydrotestosterone (DHT) .
Cellular Effects
As a major active metabolite of spironolactone, it is likely to share some of its parent compound’s effects, such as influencing cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of spironolactone, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathways of spironolactone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiomethylspironolactone involves multiple steps, starting from spironolactoneThis is typically achieved through a series of chemical reactions including oxidation, reduction, and substitution reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-Thiomethylspironolactone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of the thiomethyl group.
Substitution: Replacement of the thiomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: this compound sulfoxide and this compound sulfone.
Reduction: this compound with a reduced thiomethyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7alpha-Thiomethylspironolactone has a wide range of applications in scientific research:
Chemistry: Used to study the structure-activity relationships of spirolactone derivatives.
Biology: Investigated for its effects on aldosterone receptors and its role in electrolyte balance.
Medicine: Explored for its potential therapeutic effects in conditions like heart failure and hypertension.
Industry: Utilized in the development of new mineralocorticoid receptor antagonists.
Vergleich Mit ähnlichen Verbindungen
7alpha-Thiospironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
6beta-Hydroxy-7alpha-Thiomethylspironolactone: A hydroxylated derivative with extended half-life and similar pharmacological effects.
Uniqueness: 7alpha-Thiomethylspironolactone is unique due to its specific structural modifications, which confer distinct pharmacokinetic properties and receptor binding affinities. It accounts for a significant portion of the therapeutic effects of spironolactone, particularly its potassium-sparing diuretic action .
Eigenschaften
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDLPQBEOKIRE-RJKHXGPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959567 | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38753-77-4 | |
| Record name | 7α-(Thiomethyl)spironolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38753-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Thiomethylspirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80959567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-THIOMETHYLSPIRONOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


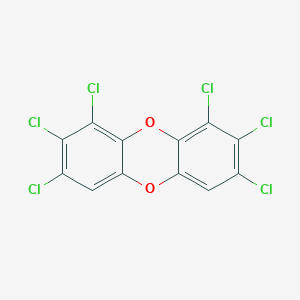
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)
